Ezh2-in-3

Epigenetics Histone Methyltransferase Lymphoma

Ezh2-in-3, also referenced as EZH2-IN-1 (compound 3), is a small-molecule inhibitor of the histone methyltransferases EZH2 (Enhancer of Zeste Homolog and EZH1. It functions as a S-adenosylmethionine (SAM)-competitive inhibitor, targeting both wild-type and Y641N mutant forms of EZH2 with nanomolar potency.

Molecular Formula C27H28ClN5O2
Molecular Weight 490.0 g/mol
Cat. No. B607402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEzh2-in-3
SynonymsEZH2-IN-3;  EZH2 IN 3;  EZH2IN3;  EZH2 inhibitor 3;  EZH2-inhibitor-3; 
Molecular FormulaC27H28ClN5O2
Molecular Weight490.0 g/mol
Structural Identifiers
InChIInChI=1S/C27H28ClN5O2/c1-26(2)13-19(14-27(3,4)33-26)32-25(34)17-8-9-24(22(28)12-17)35-23-7-5-6-20(21(23)15-29)18-10-11-30-31-16-18/h5-12,16,19,33H,13-14H2,1-4H3,(H,32,34)
InChIKeyXLRMULHWFRKNQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ezh2-in-3: A Quantitative Baseline Profile for SAM-Competitive EZH2/1 Inhibition


Ezh2-in-3, also referenced as EZH2-IN-1 (compound 3), is a small-molecule inhibitor of the histone methyltransferases EZH2 (Enhancer of Zeste Homolog 2) and EZH1. It functions as a S-adenosylmethionine (SAM)-competitive inhibitor, targeting both wild-type and Y641N mutant forms of EZH2 with nanomolar potency [1][2]. Its primary reported activity is the suppression of global histone H3-lysine 27 (H3K27) methylation, leading to selective proliferation defects in certain cancer cell lines [1]. This compound represents a structurally distinct chemotype within the broader class of PRC2-targeting agents [3].

Why Ezh2-in-3's Target Profile Precludes Simple Substitution with Other EZH2 Inhibitors


The EZH2 inhibitor class is not interchangeable due to substantial divergence in potency against specific EZH2 mutants, selectivity for the homologous EZH1 protein, and resulting cellular consequences [1]. For example, an inhibitor with potent activity against wild-type EZH2 may be ineffective against the clinically relevant Y641N mutant, or vice versa. Similarly, the degree of EZH1 co-inhibition varies dramatically among compounds, which has been shown to impact anti-proliferative efficacy and potentially the therapeutic window [1]. Therefore, substituting Ezh2-in-3 with a more EZH2-selective agent (e.g., Tazemetostat) or a more potent EZH1/2 dual inhibitor (e.g., UNC1999) is a critical scientific decision that must be justified by the specific requirements of the experimental model. The following quantitative evidence defines the specific context in which Ezh2-in-3 is a uniquely appropriate choice.

Ezh2-in-3: Quantified Differentiation from Key EZH2 Inhibitor Comparators


Moderate Potency on Wild-Type EZH2 Distinguishes Ezh2-in-3 from Ultra-Potent Clinical Leads

Ezh2-in-3 exhibits an IC50 of 21-32 nM for wild-type EZH2 in biochemical assays [1]. This potency is significantly lower (i.e., less potent) than ultra-potent clinical-stage EZH2 inhibitors like CPI-169 (IC50 = 0.24 nM) and CPI-360 (IC50 = 0.5 nM), and moderately lower than GSK126 (IC50 = 9.9 nM) [2]. This positions Ezh2-in-3 as a tool compound for studies where maximal target saturation is not required or may confound results, unlike more potent clinical candidates.

Epigenetics Histone Methyltransferase Lymphoma

A Unique EZH1/EZH2 Selectivity Profile That Differs from Leading Dual Inhibitors

Ezh2-in-3 demonstrates a specific EZH1/EZH2 selectivity ratio of approximately 6.7 to 10.1 (EZH1 IC50 = 213 nM / EZH2 IC50 = 21-32 nM) [1]. This profile is quantitatively distinct from other dual inhibitors. For instance, Tazemetostat exhibits a much higher selectivity for EZH2 over EZH1 (ratio ~35.6; EZH2 IC50 = 11 nM, EZH1 IC50 = 392 nM) [2], while UNC1999 shows a more balanced but higher affinity profile (ratio = 22.5; EZH2 IC50 = 2 nM, EZH1 IC50 = 45 nM) . Ezh2-in-3 occupies a middle ground, offering a specific ratio of co-inhibition that is not replicated by these common comparators.

Epigenetics Histone Methyltransferase Selectivity Profiling

Activity Against the Y641N Mutant Defines Ezh2-in-3's Utility in Lymphoma Models

Ezh2-in-3 maintains significant inhibitory activity against the EZH2 Y641N gain-of-function mutant, with an IC50 of 197 nM [1]. While this represents a ~6- to 9-fold reduction in potency compared to the wild-type enzyme, it contrasts with inhibitors like CPI-360, which shows a 5-fold drop in potency against the same mutant (IC50 = 2.5 nM) [2]. This indicates Ezh2-in-3 has a distinct binding mode or sensitivity profile to this clinically relevant mutant, which is a key driver in subsets of Diffuse Large B-Cell Lymphoma (DLBCL) and Follicular Lymphoma [3].

Epigenetics Drug Resistance Lymphoma

Structurally Distinct Chemotype Differentiates Ezh2-in-3 from Early EZH2 Inhibitors

Ezh2-in-3 is identified as part of a structurally distinct chemotype relative to the early, well-characterized EZH2 inhibitors like EPZ005687 and GSK126 [1]. Its core structure, a 3-chloro-4-(2-cyano-3-(pyridazin-4-yl)phenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide [2], diverges from the pyridone-based scaffolds of many first-generation inhibitors. This structural differentiation can translate into distinct physicochemical properties and target-binding kinetics, which are crucial for designing experiments where scaffold-related off-target effects or distinct binding modes need to be explored.

Medicinal Chemistry Chemical Biology Scaffold Hopping

Ezh2-in-3: Best-Fit Application Scenarios for Research and Procurement


Dose-Response Studies Requiring Moderate Target Engagement

Given its moderate potency on wild-type EZH2 (IC50 = 21-32 nM), Ezh2-in-3 is ideally suited for in vitro dose-response studies where partial target inhibition is desired. Unlike ultra-potent inhibitors (e.g., CPI-169, IC50 = 0.24 nM) that would completely saturate the target at low concentrations, Ezh2-in-3 allows for a more graded pharmacological response, enabling researchers to model conditions of incomplete EZH2 suppression [1].

Investigating the Functional Consequences of a Specific EZH1/EZH2 Co-Inhibition Ratio

The unique EZH1/EZH2 selectivity profile (ratio of ~6.7 to 10.1) makes Ezh2-in-3 the tool of choice for experiments designed to delineate the biological effects of a specific level of EZH1 co-inhibition. This profile is distinct from the more EZH2-selective Tazemetostat (ratio ~35.6) and the more balanced UNC1999 (ratio = 22.5), providing a unique experimental condition to test hypotheses about the role of EZH1 in various cellular contexts [1][2].

Structure-Activity Relationship (SAR) Studies Around the Y641N Lymphoma Mutation

Researchers focused on the EZH2 Y641N mutant, a key oncogenic driver in DLBCL, can leverage Ezh2-in-3's distinct sensitivity profile. Its 197 nM IC50 for the mutant represents a specific loss of potency compared to the wild-type, which differs from the behavior of other inhibitors like CPI-360. This makes Ezh2-in-3 a valuable reference compound for SAR studies aiming to understand or overcome differential binding to the mutant enzyme [1][3].

Orthogonal Chemical Probe Validation in Epigenetics Research

As a structurally distinct chemotype from the widely used pyridone-based EZH2 inhibitors (e.g., GSK126, EPZ005687), Ezh2-in-3 serves as an orthogonal chemical probe. Its procurement enables researchers to confirm that observed biological effects are due to on-target EZH2 inhibition rather than off-target activities associated with a particular chemical scaffold. This is a critical best practice in chemical biology and target validation [3].

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